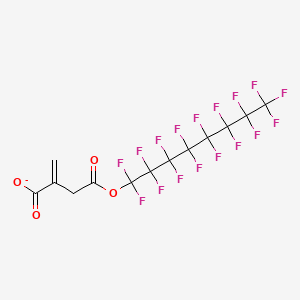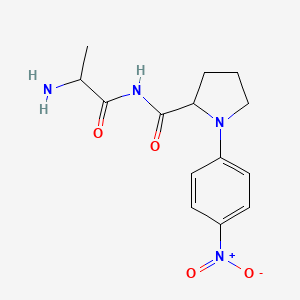
4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt: is a fluorogenic substrate used primarily for the detection and analysis of phosphatidylinositol-specific phospholipase C activity. This compound is particularly useful in the identification of various microorganisms, including Listeria monocytogenes, bacteria of the Bacillus cereus group, yeasts, and molds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The resulting product is then treated with N-methyl-morpholine to form the final salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced as a crystalline powder and stored under refrigerated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of phospholipase C, releasing 4-methylumbelliferone, which is a fluorescent product.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Phospholipase C, aqueous buffer solutions.
Oxidation and Reduction: Standard laboratory oxidizing and reducing agents, though specific conditions are not commonly applied to this compound.
Major Products:
Hydrolysis: 4-Methylumbelliferone and myo-inositol-1-phosphate.
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorogenic substrate in enzymatic assays to study phospholipase C activity.
Biology:
- Employed in microbiological studies for the identification of specific bacteria and fungi.
Medicine:
- Potential applications in diagnostic assays for detecting microbial infections.
Industry:
Mécanisme D'action
The compound acts as a substrate for phosphatidylinositol-specific phospholipase C. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the phosphatidylinositol-specific phospholipase C enzyme, and the pathway involves the cleavage of the phosphate ester bond .
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorogenic substrate used for detecting β-galactosidase activity.
4-Methylumbelliferyl-β-D-cellobioside: Used for detecting β-glucosidase activity.
Uniqueness: 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt is unique in its specific application for phosphatidylinositol-specific phospholipase C activity. Its ability to release a fluorescent product upon enzymatic hydrolysis makes it highly valuable in various research and diagnostic applications .
Propriétés
Formule moléculaire |
C21H29NO9 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
4-methylmorpholine;4-methyl-7-(2,3,4,5,6-pentahydroxycyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C16H18O8.C5H11NO/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-14(21)12(19)11(18)13(20)15(16)22;1-6-2-4-7-5-3-6/h2-5,11-16,18-22H,1H3;2-5H2,1H3 |
Clé InChI |
YAFBMFNZGJYOPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(C3O)O)O)O)O.CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)


![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)



![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
